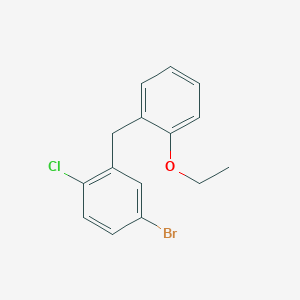
4-Brom-1-chlor-2-(2-ethoxybenzyl)benzol
Übersicht
Beschreibung
4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene: is an organic compound with the molecular formula C15H14BrClO. It is a derivative of benzene, characterized by the presence of bromine, chlorine, and ethoxybenzyl groups attached to the benzene ring. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, including dapagliflozin, a medication used to treat type 2 diabetes .
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene has several applications in scientific research:
Wirkmechanismus
Target of Action
The primary target of 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene is the sodium-glucose transporter 2 (SGLT2) . SGLT2 is a protein that facilitates glucose reabsorption in the kidney. Inhibiting this protein can help manage blood glucose levels, making it a key target for diabetes treatments .
Mode of Action
4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene interacts with SGLT2 by binding to it and inhibiting its function . This prevents glucose from being reabsorbed into the bloodstream from the kidneys, leading to a decrease in blood glucose levels .
Biochemical Pathways
The inhibition of SGLT2 disrupts the normal reabsorption of glucose in the kidneys, leading to an increase in glucose excretion through urine . This can help regulate blood glucose levels in individuals with type 2 diabetes .
Pharmacokinetics
The compound’s boiling point is predicted to be 3930±320℃ and its density is approximately 1.371 g/cm3
Result of Action
The primary result of 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene’s action is a decrease in blood glucose levels . By inhibiting SGLT2, the compound increases glucose excretion and reduces glucose reabsorption, helping to regulate blood glucose levels .
Biochemische Analyse
Biochemical Properties
4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of pharmaceutical compounds. It interacts with various enzymes and proteins, influencing their activity and function. For instance, this compound is known to interact with sodium-dependent glucose cotransporter 2 (SGLT2) inhibitors, which are used in the treatment of type 2 diabetes . The interaction with SGLT2 inhibitors highlights its potential in modulating glucose metabolism and transport in cells.
Cellular Effects
The effects of 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the activity of glucose transporters, thereby altering glucose uptake and utilization in cells . Additionally, it may impact the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and storage.
Molecular Mechanism
At the molecular level, 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, such as SGLT2, inhibiting their activity and preventing glucose reabsorption in the kidneys . This inhibition leads to increased glucose excretion and reduced blood glucose levels. Furthermore, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound is relatively stable at room temperature . Its long-term effects on cellular function require further investigation. In vitro and in vivo studies have indicated that prolonged exposure to the compound may lead to adaptive changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as improved glucose regulation and metabolic function . At high doses, it may cause toxic or adverse effects, including disruptions in cellular homeostasis and organ function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene is involved in several metabolic pathways, particularly those related to glucose metabolism. It interacts with enzymes and cofactors that regulate glucose transport and utilization in cells . The compound’s influence on metabolic flux and metabolite levels can lead to changes in cellular energy production and storage, highlighting its potential in modulating metabolic processes.
Transport and Distribution
The transport and distribution of 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing any adverse effects.
Subcellular Localization
The subcellular localization of 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene typically involves the following steps:
Acylation Reaction: The process begins with the acylation of 2-chlorine-5-bromobenzoic acid using phenetole in the presence of trifluoroacetic anhydride and boron trifluoride etherate as a catalyst.
Industrial Production Methods: In industrial settings, the production of 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene is optimized to avoid impurities. A one-pot process is often employed to circumvent the use of acetonitrile, thus preventing the formation of unwanted by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions are common, where the bromine or chlorine atoms are replaced by other substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in pharmaceutical synthesis .
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-2-chloro-4’-ethoxydiphenylmethane
- 4-(5-Bromo-2-chlorobenzyl)phenyl ethyl ether
- Dapagliflozin
- Canagliflozin
- Empagliflozin
- Ertugliflozin
- Luseogliflozin
- Ipragliflozin
- Tofogliflozin
- Sotagliflozin
Uniqueness: 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene is unique due to its specific substitution pattern on the benzene ring, which makes it a valuable intermediate in the synthesis of SGLT2 inhibitors. Its structure allows for precise modifications, leading to the development of effective diabetes medications .
Eigenschaften
IUPAC Name |
4-bromo-1-chloro-2-[(2-ethoxyphenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClO/c1-2-18-15-6-4-3-5-11(15)9-12-10-13(16)7-8-14(12)17/h3-8,10H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDCRWLGJWSFFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CC2=C(C=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-aminoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1383153.png)
![2-tert-Butyl 9-ethyl 8-oxo-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate](/img/structure/B1383154.png)
![tert-Butyl 3-(hydroxymethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B1383155.png)
![2-Benzyl-octahydro-cyclopenta[c]pyrrol-4-ylamine dihydrochloride](/img/structure/B1383157.png)
![7-tert-Butyl 3-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-3,7(8H)-dicarboxylate](/img/structure/B1383158.png)
![tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate](/img/structure/B1383159.png)
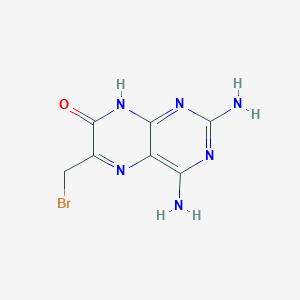
![2-tert-Butyl 5-ethyl 7-oxo-2,6-diazaspiro[3.4]octane-2,5-dicarboxylate](/img/structure/B1383161.png)
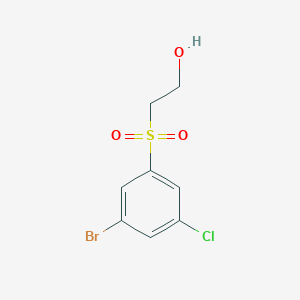
![N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1383164.png)
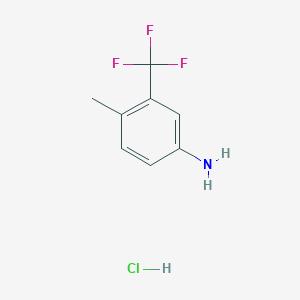
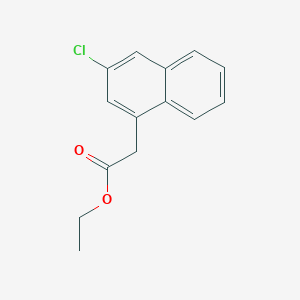
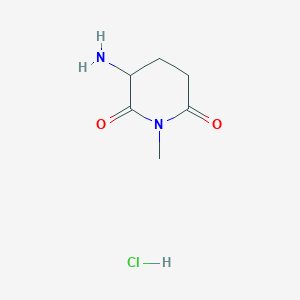
![1-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid](/img/structure/B1383173.png)
